molecular formula C16H19NO3S2 B10874660 3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10874660
M. Wt: 337.5 g/mol
InChI Key: RFJYKRXXKZNKMG-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways involved in inflammation and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-5-(3-methoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-Butyl-5-(3-ethoxy-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-oxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of both ethoxy and hydroxy groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H19NO3S2

Molecular Weight

337.5 g/mol

IUPAC Name

(5E)-3-butyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H19NO3S2/c1-3-5-8-17-15(19)14(22-16(17)21)10-11-6-7-12(18)13(9-11)20-4-2/h6-7,9-10,18H,3-5,8H2,1-2H3/b14-10+

InChI Key

RFJYKRXXKZNKMG-GXDHUFHOSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)OCC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OCC)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.